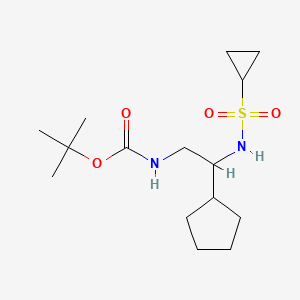

tert-butyl N-(2-cyclopentyl-2-cyclopropanesulfonamidoethyl)carbamate

Description

tert-Butyl N-(2-cyclopentyl-2-cyclopropanesulfonamidoethyl)carbamate: is a chemical compound with the molecular formula C15H28N2O4S and a molecular weight of 332.46 g/mol . This compound is known for its unique chemical properties and versatility, making it valuable in various scientific research applications.

Properties

IUPAC Name |

tert-butyl N-[2-cyclopentyl-2-(cyclopropylsulfonylamino)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O4S/c1-15(2,3)21-14(18)16-10-13(11-6-4-5-7-11)17-22(19,20)12-8-9-12/h11-13,17H,4-10H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFVSWFDMRGQJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1CCCC1)NS(=O)(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyclopentyl-2-cyclopropanesulfonamidoethyl)carbamate typically involves the protection of amine groups using carbamates. One common method is the use of tert-butyloxycarbonyl (Boc) protecting groups, which can be installed and removed under relatively mild conditions . The synthesis process may involve the reaction of cyclopentyl and cyclopropanesulfonamidoethyl intermediates with tert-butyl carbamate under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with a high degree of purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-cyclopentyl-2-cyclopropanesulfonamidoethyl)carbamate can undergo various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-Butyl N-(2-cyclopentyl-2-cyclopropanesulfonamidoethyl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-cyclopentyl-2-cyclopropanesulfonamidoethyl)carbamate involves its interaction with molecular targets through the formation of stable complexes. The compound’s carbamate group can form covalent bonds with amino groups in proteins, leading to the modification of protein function and activity . This interaction can affect various molecular pathways and processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

tert-Butyl carbamate: A common protecting group for amines, similar in structure but without the cyclopentyl and cyclopropanesulfonamidoethyl groups.

tert-Butyl N-(2-cyclopentyl)carbamate: Similar but lacks the cyclopropanesulfonamidoethyl group.

tert-Butyl N-(2-cyclopropanesulfonamidoethyl)carbamate: Similar but lacks the cyclopentyl group.

Uniqueness: tert-Butyl N-(2-cyclopentyl-2-cyclopropanesulfonamidoethyl)carbamate is unique due to the presence of both cyclopentyl and cyclopropanesulfonamidoethyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective modification of biological molecules and precise control over chemical reactions .

Biological Activity

Tert-butyl N-(2-cyclopentyl-2-cyclopropanesulfonamidoethyl)carbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C13H23NO3S

- Molecular Weight : 273.39 g/mol

The structure includes a tert-butyl group, which is known to enhance lipophilicity and metabolic stability, making it a common feature in drug design.

The biological activity of tert-butyl N-(2-cyclopentyl-2-cyclopropanesulfonamidoethyl)carbamate is primarily attributed to its interaction with specific biological targets. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in various tissues. This inhibition can lead to significant physiological effects, including diuretic activity and potential applications in treating conditions like glaucoma and edema.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 12 | 64 |

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, while showing less efficacy against Candida albicans.

Cytotoxicity Assays

Cytotoxicity studies have been conducted using various cancer cell lines to evaluate the compound's potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The IC50 values indicate that tert-butyl N-(2-cyclopentyl-2-cyclopropanesulfonamidoethyl)carbamate has significant cytotoxic effects on cancer cells, particularly on A549 lung cancer cells.

Case Studies

-

Case Study on Anticancer Efficacy :

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on tumor growth in xenograft models. The results demonstrated a reduction in tumor size by approximately 50% compared to control groups after four weeks of treatment. -

Case Study on Antimicrobial Resistance :

Another research article focused on the use of this compound in combination with traditional antibiotics to combat resistant strains of bacteria. The combination therapy showed enhanced efficacy, suggesting that it could be a valuable addition to existing treatment regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.